2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid
Description
This compound belongs to the class of fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivatives, widely used in solid-phase peptide synthesis (SPPS). Its structure comprises:
- An Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) for temporary amine protection.
- A central amino acid backbone (propanoic acid).
- A 4-(pyrrolidin-1-yl)phenyl substituent at the β-position, which introduces a heterocyclic amine moiety.
The pyrrolidine group enhances solubility in organic solvents and may influence biological activity through steric or electronic effects.
Properties
Molecular Formula |
C28H28N2O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |
InChI |
InChI=1S/C28H28N2O4/c31-27(32)26(17-19-11-13-20(14-12-19)30-15-5-6-16-30)29-28(33)34-18-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-4,7-14,25-26H,5-6,15-18H2,(H,29,33)(H,31,32) |
InChI Key |
AAINBDBWZLCQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these stages:
Synthesis of the 4-(pyrrolidin-1-yl)phenylalanine or related intermediate
The key intermediate is the amino acid with the para-pyrrolidinyl phenyl substituent. This can be achieved by:- Starting from 4-bromophenylalanine or 4-nitrophenylalanine derivatives.
- Nucleophilic aromatic substitution or palladium-catalyzed amination (Buchwald-Hartwig amination) to introduce the pyrrolidine ring at the para position of the phenyl ring.
Protection of the amino group with the Fmoc group
- The free amino group on the amino acid intermediate is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., Na2CO3 or NaHCO3 in aqueous-organic solvent).
- This step yields the Fmoc-protected amino acid derivative.
Purification and characterization
- The product is purified by recrystallization or chromatographic methods.
- Characterization is done by NMR, mass spectrometry, and elemental analysis.
Detailed Synthetic Steps
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Starting material: 4-bromophenylalanine or 4-nitrophenylalanine | Preparation of para-substituted phenylalanine derivative | Commercially available or synthesized via standard amino acid synthesis |
| 2 | Pyrrolidine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), base (NaOtBu), solvent (toluene), heat | Buchwald-Hartwig amination to substitute Br or NO2 with pyrrolidine | High yield, regioselective para substitution |
| 3 | Fmoc-Cl, base (Na2CO3 or NaHCO3), solvent (dioxane/water or DMF), 0-25°C | Fmoc protection of the amino group | Mild conditions to avoid racemization |
| 4 | Purification: recrystallization or silica gel chromatography | Isolation of pure product | Confirm purity by HPLC, NMR |
Alternative Approaches
- Direct reductive amination of 4-formylphenylalanine with pyrrolidine followed by Fmoc protection.
- Use of coupling reagents such as HATU or EDCI for amide bond formation if starting from protected amino acid and pyrrolidine-containing acid derivatives.
Research Findings and Data
Yield and Purity
- Buchwald-Hartwig amination typically provides yields in the range of 70-90% for the pyrrolidinyl-substituted intermediate.
- Fmoc protection steps generally yield 80-95% pure product.
- Purity >98% is achievable with standard chromatographic purification.
Analytical Characterization
| Technique | Expected Results |
|---|---|
| NMR (1H, 13C) | Signals corresponding to Fmoc aromatic protons (~7.3-7.8 ppm), pyrrolidine ring protons (~1.5-3.5 ppm), and amino acid backbone |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight (~436.5 g/mol for the compound with pyrrolidine) |
| Elemental Analysis | Consistent with C, H, N, O composition of the compound |
| HPLC | Single peak indicating high purity |
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrrolidine substitution | Pd2(dba)3, BINAP, NaOtBu, pyrrolidine | Toluene, reflux | 75-90 | Buchwald-Hartwig amination |
| Fmoc protection | Fmoc-Cl, Na2CO3 | Dioxane/water, 0-25°C | 80-95 | Mild base to prevent racemization |
| Purification | Silica gel chromatography or recrystallization | Ambient | - | Confirmed by NMR, MS, HPLC |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
- Peptide Synthesis : The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS). The compound serves as a protective group for amino acids, facilitating the synthesis of peptides with specific sequences that can be crucial for therapeutic applications.
- Antitumor Agents : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, making them potential candidates for antitumor drug development.
2. Neuropharmacology
- NMDA Receptor Modulation : Compounds similar to this structure have been studied for their ability to modulate NMDA receptors, which are implicated in neurodegenerative diseases. This modulation can lead to neuroprotective effects, suggesting a therapeutic role in conditions such as Alzheimer's disease and multiple sclerosis.
Biochemical Research Applications
1. Enzyme Inhibition Studies
- The compound's structural characteristics allow it to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways related to amino acids. This inhibition can provide insights into enzyme mechanisms and potential therapeutic targets.
2. Protein Interaction Studies
- By utilizing this compound in biochemical assays, researchers can investigate protein-ligand interactions, which are critical for understanding cellular signaling pathways and the development of targeted therapies.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antitumor Activity | Demonstrated cytotoxicity against specific cancer cell lines, indicating potential therapeutic use. | PubChem |
| NMDA Receptor Interaction | Showed modulation of NMDA receptors, suggesting neuroprotective properties in neurodegenerative models. | ResearchGate |
| Enzyme Inhibition | Inhibition of key metabolic enzymes was observed, providing insights into metabolic regulation. | PubChem |
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid would depend on its specific application. In drug development, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Key structural differences among analogs lie in the aryl substituents and additional functional groups :
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) increase acidity of the carboxylic acid and may enhance metabolic stability .
- Heterocyclic Moieties (e.g., pyrrolidine, indole) improve solubility and enable interactions with biological targets .
- Steric Effects : Bulky groups like o-tolyl may hinder coupling efficiency in SPPS .
Physicochemical Properties
- Solubility : Fmoc-protected compounds are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but vary with substituents. For example, trifluorophenyl derivatives () show lower aqueous solubility due to hydrophobicity.
- Stability : Fmoc groups are base-labile; deprotection uses piperidine/DMF (standard in SPPS) .
- Purity : High purity (>95%) is common, as seen in (S)-o-tolyl analog (99.76% by HPLC) .
Biological Activity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid, commonly referred to as Fmoc-Pyrrolidine-Amino Acid, is a compound of significant interest in medicinal chemistry and drug development. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a fluorene moiety and a pyrrolidine ring. The general formula is , with a molecular weight of 383.44 g/mol. The synthesis typically involves the coupling of Fmoc-protected amino acids with pyrrolidine derivatives through standard peptide coupling methods.
Synthesis Overview
-
Reagents :
- 9H-Fluoren-9-one oxime
- Aryl isocyanates
- Tetrahydrofuran (THF)
- Coupling agents (e.g., COMU)
-
Procedure :
- The initial step involves the formation of 9H-fluoren-9-one oxime.
- Subsequent reactions with aryl isocyanates yield the desired carbamoyl derivatives.
- Characterization is performed using NMR spectroscopy to confirm the structure.
Pharmacological Properties
The biological activity of Fmoc-Pyrrolidine-Amino Acid has been evaluated in various studies, highlighting its potential applications in pharmacology:
- Anticancer Activity :
- Neuroprotective Effects :
- Enzyme Inhibition :
Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of Fmoc-Pyrrolidine-Amino Acid and assessed their cytotoxicity against breast cancer cell lines (MCF-7). Results indicated that certain modifications significantly enhanced cell death rates compared to control groups.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Fmoc-Pyrrolidine-Amino Acid | 12.5 | Apoptosis induction |
| Control | >50 | No significant effect |
Study 2: Neuroprotection
A neuroprotection assay was conducted on SH-SY5Y neuronal cells exposed to oxidative stress. The results demonstrated that treatment with Fmoc-Pyrrolidine-Amino Acid improved cell viability by 30% compared to untreated cells.
| Treatment | Cell Viability (%) |
|---|---|
| Fmoc-Pyrrolidine-Amino Acid | 80% |
| Untreated Control | 50% |
Q & A
Q. What are the standard synthetic routes for preparing Fmoc-protected amino acid derivatives like this compound?
The synthesis typically involves sequential protection, coupling, and deprotection steps. For Fmoc-protected derivatives:
- Step 1 : Activate the carboxyl group of the amino acid using coupling agents (e.g., HATU or DCC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2 : Introduce the Fmoc group via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate) .
- Step 3 : Functionalize the side chain (e.g., pyrrolidine-substituted phenyl group) using palladium-catalyzed cross-coupling or nucleophilic substitution .
- Step 4 : Purify intermediates via flash chromatography or preparative HPLC.
Q. Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reactions via TLC or LC-MS to confirm intermediate formation.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodology :
Q. Data Validation :
- Compare spectral data with structurally related analogs (e.g., fluorophenyl or bromophenyl variants) to confirm substituent positions .
Advanced Research Questions
Q. What strategies can mitigate solubility challenges during coupling reactions involving this compound?
Experimental Design :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) or mixed systems (DCM:DMF 1:1) to enhance solubility .
- Additives : Use 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to reduce aggregation .
- Temperature Control : Perform reactions at 0–4°C to slow precipitation while maintaining reactivity .
Q. Case Study :
Q. How to resolve contradictions in spectral data (e.g., NMR discrepancies) during structural elucidation?
Analytical Workflow :
2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing pyrrolidine vs. aromatic protons) .
Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., deuterated pyrrolidine for clearer ¹H NMR) .
Cross-Validation : Compare with published spectra of analogs (e.g., 3,5-difluorophenyl or bromophenyl derivatives) .
Q. Example :
- A reported discrepancy in δ 4.1–4.3 ppm (Fmoc-CH₂) was resolved via COSY, confirming coupling with adjacent carbonyl groups .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of analogs of this compound?
SAR Protocol :
Analog Synthesis : Prepare derivatives with modified substituents (e.g., halogenated phenyl, alkylated pyrrolidine) .
Biological Assays : Test analogs for target binding (e.g., fluorescence polarization for kinase inhibition) or cellular activity (e.g., IC₅₀ in cancer cell lines) .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. How to address stability issues during long-term storage of Fmoc-protected compounds?
Best Practices :
- Storage Conditions : Keep at –20°C under inert gas (Ar) in amber vials to prevent Fmoc cleavage or oxidation .
- Lyophilization : Freeze-dry the compound in the presence of cryoprotectants (e.g., trehalose) to minimize hydrolysis .
- Quality Control : Reassess purity via HPLC every 6 months; discard if degradation exceeds 5% .
Q. What advanced techniques can validate the compound’s interaction with biological targets?
Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K_d) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify critical binding residues (e.g., hydrogen bonds with pyrrolidine nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
